molecular formula C19H17FN4O2S B14964120 4-amino-N~3~-benzyl-N~5~-(2-fluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(2-fluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B14964120
M. Wt: 384.4 g/mol
InChI Key: PADSWFABJYYHNE-UHFFFAOYSA-N
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Description

4-AMINO-N3-BENZYL-N5-[(2-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-[(2-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the amino, benzyl, and fluorophenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-[(2-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-[(2-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(2-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Benzyl derivatives: Compounds with benzyl groups attached to different core structures.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to various core structures.

Uniqueness

4-AMINO-N3-BENZYL-N5-[(2-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H17FN4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[(2-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C19H17FN4O2S/c20-14-9-5-4-8-13(14)11-23-19(26)17-15(21)16(24-27-17)18(25)22-10-12-6-2-1-3-7-12/h1-9H,10-11,21H2,(H,22,25)(H,23,26)

InChI Key

PADSWFABJYYHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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